3-(Difluoromethoxy)-3'-ethynyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the biphenyl core. One common method involves the use of metal-mediated reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethynyl group. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific therapeutic effects .
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)-3’-ethynyl-1,1’-biphenyl
- 3-(Methoxy)-3’-ethynyl-1,1’-biphenyl
- 3-(Difluoromethoxy)-3’-propynyl-1,1’-biphenyl
Comparison: Compared to its analogs, 3-(Difluoromethoxy)-3’-ethynyl-1,1’-biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethoxy)-3-(3-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)18-15(16)17/h1,3-10,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMMQRLPYCUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.